molecular formula C9H13N3 B12964402 (R)-5-(Piperidin-2-yl)pyrimidine

(R)-5-(Piperidin-2-yl)pyrimidine

Cat. No.: B12964402
M. Wt: 163.22 g/mol
InChI Key: VEDOGBLDKCMJKM-SECBINFHSA-N
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Description

®-5-(Piperidin-2-yl)pyrimidine is a chiral heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Piperidin-2-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrimidine with ®-2-piperidinol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of ®-5-(Piperidin-2-yl)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

®-5-(Piperidin-2-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to more reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, ®-5-(Piperidin-2-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.

Medicine

In medicinal chemistry, ®-5-(Piperidin-2-yl)pyrimidine is explored for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-5-(Piperidin-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(Piperidin-2-yl)pyridine
  • ®-4-(Piperidin-2-yl)pyrimidine
  • ®-2-(Piperidin-2-yl)pyrimidine

Uniqueness

®-5-(Piperidin-2-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

5-[(2R)-piperidin-2-yl]pyrimidine

InChI

InChI=1S/C9H13N3/c1-2-4-12-9(3-1)8-5-10-7-11-6-8/h5-7,9,12H,1-4H2/t9-/m1/s1

InChI Key

VEDOGBLDKCMJKM-SECBINFHSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=CN=CN=C2

Canonical SMILES

C1CCNC(C1)C2=CN=CN=C2

Origin of Product

United States

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